molecular formula C14H20FNO2S B5961240 1-[(4-fluoro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine

1-[(4-fluoro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine

Cat. No.: B5961240
M. Wt: 285.38 g/mol
InChI Key: NXEWGBHGMRBDNH-UHFFFAOYSA-N
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Description

1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine is an organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of a piperidine ring substituted with a sulfonyl group attached to a fluorinated methylphenyl moiety

Preparation Methods

The synthesis of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzenesulfonyl chloride and 3,5-dimethylpiperidine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.

    Synthetic Route: The sulfonyl chloride reacts with the piperidine in the presence of a base such as triethylamine to form the desired product. The reaction mixture is then purified using techniques like column chromatography to isolate the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-[(4-fluoro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the fluorinated methylphenyl ring, allowing for further functionalization with different substituents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(4-fluoro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-[(4-fluoro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modulating their activity. The fluorinated methylphenyl moiety can enhance the compound’s binding affinity and selectivity for certain targets, leading to specific biological effects.

Comparison with Similar Compounds

1-[(4-fluoro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine can be compared with other sulfonyl piperidines and fluorinated aromatic compounds. Similar compounds include:

    1-[(4-methylphenyl)sulfonyl]-3,5-dimethylpiperidine: Lacks the fluorine atom, which may result in different chemical and biological properties.

    1-[(4-fluoro-3-methylphenyl)sulfonyl]pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, leading to variations in reactivity and applications.

    4-(trifluoromethyl)benzenesulfonyl chloride: Used as a precursor in the synthesis of various sulfonyl compounds, including the target compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for research and development in multiple fields.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonyl-3,5-dimethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2S/c1-10-6-11(2)9-16(8-10)19(17,18)13-4-5-14(15)12(3)7-13/h4-5,7,10-11H,6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEWGBHGMRBDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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